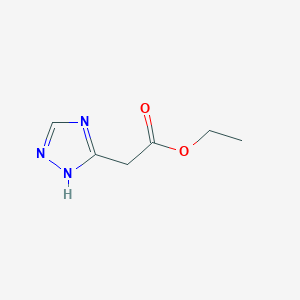

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-7-4-8-9-5/h4H,2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKGDUKXNRZJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361423 | |

| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-61-7 | |

| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

Foreword: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] Its five-membered aromatic ring, featuring three nitrogen atoms, is not merely a structural component but a versatile pharmacophore capable of engaging in hydrogen bonding, coordination with metal ions, and various dipole-dipole interactions. This unique electronic and structural profile has led to the development of drugs with a wide spectrum of biological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, and anticonvulsant properties.[1][2][3][4]

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, the subject of this guide, is a particularly valuable building block. The ester functionality provides a reactive handle for further molecular elaboration, such as amide bond formation or reduction, while the acetic acid spacer offers optimal positioning for interacting with biological targets. The 1,2,4-triazole ring itself can exist in two tautomeric forms (1H and 4H), adding another layer of complexity and potential for diverse biological interactions.[2] This guide provides an in-depth exploration of the most reliable and mechanistically sound pathways for its synthesis, tailored for researchers and drug development professionals who require not just a protocol, but a deep understanding of the underlying chemistry.

Primary Synthesis Pathway: The Pinner Reaction Strategy

The most direct and scalable approach for synthesizing α-substituted 2-(1H-1,2,4-triazol-5-yl)acetates, including the parent compound, leverages the classic Pinner reaction.[5] This strategy is elegant in its efficiency, constructing the heterocyclic core from readily available acyclic precursors.

Causality and Mechanistic Underpinnings

The Pinner reaction strategy involves two critical stages: the formation of a carboxyimidate hydrochloride salt (commonly known as a Pinner salt) from a nitrile, followed by a condensation-cyclization reaction with a hydrazine derivative.

-

Pinner Salt Formation: The synthesis commences with the reaction of ethyl cyanoacetate with anhydrous ethanol in the presence of dry hydrogen chloride gas. The nitrile nitrogen is protonated by the strong acid, rendering the nitrile carbon highly electrophilic and susceptible to attack by ethanol. The resulting intermediate is the Pinner salt, ethyl 3-ethoxy-3-iminopropanoate hydrochloride. Expertise & Experience: The use of strictly anhydrous conditions is non-negotiable. Pinner salts are highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester and ammonium chloride, terminating the desired reaction sequence.[5][6] Passing dry HCl gas through the reaction mixture is the standard, field-proven method to ensure both an acidic environment and the exclusion of water.

-

Heterocyclization: The isolated Pinner salt is then treated with formylhydrazide. Formylhydrazide acts as the N-N-C synthon required to complete the triazole ring. The reaction proceeds via nucleophilic attack of the terminal nitrogen of formylhydrazide onto the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of the stable aromatic 1,2,4-triazole ring.

Visualizing the Pinner Pathway

Caption: Workflow for the Pinner reaction synthesis pathway.

Detailed Experimental Protocol: Pinner Synthesis

This protocol is adapted from established literature procedures.[5]

Part A: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt)

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a calcium chloride drying tube outlet. Ensure all glassware is oven-dried and assembled under a dry atmosphere.

-

Reagents: To the flask, add ethyl cyanoacetate (1.0 eq) and anhydrous ethanol (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Reaction: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress (typically by the formation of a thick white precipitate). The reaction is usually complete within 3-5 hours.

-

Isolation: Once the reaction is complete, stopper the flask and store it in a refrigerator overnight (approx. 12-18 hours) to ensure complete precipitation. Collect the white crystalline solid by filtration, wash with copious amounts of cold, dry diethyl ether to remove unreacted starting materials, and dry under vacuum. Trustworthiness: The product should be used immediately in the next step, as prolonged storage can lead to decomposition.

Part B: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol.

-

Addition: Add formylhydrazide (1.0 eq) to the suspension, followed by a suitable base such as triethylamine (2.0 eq) to neutralize the hydrochloride and facilitate the reaction.

-

Reaction: Heat the mixture to reflux. The reaction is typically complete within 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

| Parameter | Condition/Value | Rationale |

| Pinner Salt Formation | ||

| Solvent | Anhydrous Ethanol | Acts as both solvent and reagent. |

| Temperature | 0 °C | Controls the exothermicity of HCl dissolution. |

| Atmosphere | Anhydrous | Prevents hydrolysis of the nitrile and Pinner salt.[5] |

| Cyclization | ||

| Base | Triethylamine | Neutralizes HCl and facilitates nucleophilic attack. |

| Solvent | Anhydrous Ethanol | Good solubility for reactants and suitable reflux temperature. |

| Typical Yield | 70-85% | Based on literature for similar structures.[5] |

Alternative Strategy: The Amidrazone Cyclization Pathway

While the Pinner reaction is highly effective, the synthesis of 1,2,4-triazoles via amidrazone intermediates is a classic and versatile alternative.[7][8][9] This pathway offers different strategic advantages, particularly in the context of library synthesis where diverse starting materials can be employed.

Causality and Mechanistic Underpinnings

This route involves the formation of an appropriate amidrazone, which is then cyclized with a one-carbon electrophile.

-

Amidrazone Formation: Amidrazones can be prepared through several methods, most commonly by the reaction of an imidoyl chloride with hydrazine.[7] For our target molecule, one would hypothetically start with ethyl 3-chloro-3-iminopropanoate (derived from the Pinner salt) and react it with hydrazine.

-

Cyclization: The resulting amidrazone possesses the necessary N-C-N fragment. The final ring-closing step requires a one-carbon unit. A common and effective choice is triethyl orthoformate, which reacts with the amidrazone under acidic catalysis. The reaction proceeds through condensation and elimination of ethanol to yield the stable 1,2,4-triazole ring. Other C1 sources like formic acid or dimethylformamide (DMF) can also be used.[10]

Visualizing the Amidrazone Pathway

Caption: Generalized workflow for the amidrazone cyclization pathway.

Generalized Experimental Protocol: Amidrazone Cyclization

-

Amidrazone Synthesis: Prepare the requisite amidrazone from an appropriate precursor (e.g., imidoyl chloride, thioamide, or nitrile) and hydrazine hydrate according to established literature methods.[7] Isolate and purify the amidrazone if necessary, although in situ generation is often preferred.

-

Cyclization: Dissolve the amidrazone (1.0 eq) in an excess of triethyl orthoformate, which acts as both the C1 source and the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to promote the reaction.[8]

-

Reaction: Heat the mixture to a temperature sufficient to drive off the ethanol byproduct (typically 100-120 °C). Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under high vacuum. The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting and Methodological Validation

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low yield in Pinner salt formation | Incomplete reaction; presence of moisture. | Ensure HCl gas is dry and bubbled for a sufficient duration. Use oven-dried glassware and anhydrous solvents exclusively. |

| Formation of amide byproduct | Hydrolysis of the Pinner salt intermediate. | Minimize exposure of the isolated Pinner salt to atmospheric moisture. Use it immediately in the subsequent step.[6] |

| Multiple products in cyclization step | Tautomerization leading to side reactions; incorrect stoichiometry. | Ensure precise 1:1 stoichiometry of Pinner salt to formylhydrazide. Control reaction temperature carefully. Use a non-nucleophilic base if side reactions are observed. |

| Failure of amidrazone cyclization | Amidrazone instability; insufficient electrophilicity of C1 source. | Consider in situ generation of the amidrazone. Use a stronger acid catalyst or a more reactive C1 electrophile. |

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate chemical properties

An In-Depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically successful drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2] This guide provides a comprehensive technical overview of this compound, delineating its core chemical properties, synthetic routes, reactivity profile, and strategic applications in drug discovery. We will explore the causality behind experimental choices, offering field-proven insights for researchers aiming to leverage this versatile intermediate in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis and process development.

Chemical Identity and Physicochemical Data

The structural and physical constants for this compound are summarized below. These parameters are essential for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 23159-61-7 | [3] |

| Molecular Formula | C₆H₉N₃O₂ | [3] |

| Molecular Weight | 155.15 g/mol | [3] |

| SMILES | CCOC(=O)CC1=NC=NN1 | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Profile

2.2.1 ¹H NMR Spectroscopy (Expected) The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Coupling to the adjacent methylene group (CH₂). |

| ~3.90 | Singlet (s) | 2H | -CH₂ -COOEt | Methylene protons adjacent to the triazole ring and carbonyl group. |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Coupling to the adjacent methyl group (CH₃). |

| ~8.00 | Singlet (s) | 1H | Triazole C-H | Aromatic proton on the triazole ring. |

| ~13.5 | Broad Singlet (br s) | 1H | Triazole N-H | Exchangeable proton on the triazole nitrogen. |

2.2.2 ¹³C NMR Spectroscopy (Expected) The carbon spectrum provides a map of the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-C H₃ |

| ~35.0 | -C H₂-COOEt |

| ~61.0 | -O-C H₂-CH₃ |

| ~145.0 | Triazole C -H |

| ~155.0 | Triazole C -CH₂ |

| ~170.0 | C =O (Ester) |

2.2.3 Infrared (IR) Spectroscopy (Expected) Key functional groups exhibit characteristic absorption bands in the IR spectrum.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Broad | N-H stretch of the triazole ring |

| 2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch of the ethyl ester |

| 1500-1600 | Medium-Strong | C=N and C=C stretches of the triazole ring |

| ~1240 | Strong | C-O stretch of the ester |

2.2.4 Mass Spectrometry (MS) The expected molecular ion peak (M⁺) in an electron ionization mass spectrum would be at m/z = 155.15.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through established heterocyclic chemistry routes, with the Pinner reaction being a prominent strategy.[1] This method offers a reliable pathway from readily available starting materials.

Primary Synthetic Route: Pinner-Based Cyclization

The Pinner reaction strategy involves the formation of a key carboxyimidate salt intermediate from a nitrile precursor, which then undergoes cyclization with a hydrazine derivative.[1] This approach is favored for its efficiency in constructing the triazole ring system.

Caption: Pinner reaction strategy for synthesis.

3.1.1 Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating procedure based on the Pinner reaction strategy.

-

Pinner Salt Formation:

-

Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube with anhydrous ethanol (e.g., 200 mL).

-

Cool the flask to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the ethanol until saturation is achieved. Causality: Anhydrous conditions are critical to prevent hydrolysis of the nitrile and the resulting imidate.

-

Slowly add ethyl cyanoacetate (1.0 eq) to the cold, saturated ethanolic HCl solution while maintaining the temperature at 0°C.

-

Seal the flask and stir at 4°C for 24-48 hours. The progress is monitored by the precipitation of the white carboxyimidate salt (Pinner salt).

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the key intermediate.

-

-

Heterocyclization:

-

Suspend the dried Pinner salt (1.0 eq) and formylhydrazide (1.1 eq) in anhydrous ethanol in a separate flask.

-

Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Causality: The base neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the formylhydrazide.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Chemical Reactivity and Derivatization

The molecule possesses three key reactive sites: the active methylene bridge, the ester functional group, and the N-H of the triazole ring. This trifecta of reactivity makes it an exceptionally versatile scaffold for building molecular complexity.

Caption: Key reactivity sites of the core molecule.

Reactivity of the Methylene Bridge

The methylene (-CH₂-) group is positioned between two electron-withdrawing groups (the triazole ring and the ester carbonyl), rendering its protons acidic and susceptible to deprotonation by a suitable base (e.g., NaH, LDA). The resulting carbanion is a potent nucleophile.

-

Alkylation: This is a cornerstone reaction. Exhaustive methylation using an excess of methyl iodide (MeI) and a strong base like sodium hydride (NaH) can be used to install two methyl groups at the alpha position.[1] This strategy is crucial for creating quaternary centers, a common motif in drug candidates.

Reactions Involving the Ester Group

The ethyl ester is a versatile handle for further modification.

-

Saponification: Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily hydrolyzes the ester to the corresponding carboxylate salt.[1] It is important to note that the isolation of the free carboxylic acid can be challenging and may be accompanied by partial decarboxylation.[1]

-

Amidation: The ester can be converted to a wide array of amides through direct reaction with amines, often under thermal conditions or with catalytic activation. This is a primary route for introducing diversity and modulating pharmacokinetic properties.

Reactivity of the 1,2,4-Triazole Ring

The triazole ring itself is a reactive entity. The N-H proton can be removed by a base, allowing for N-alkylation or N-arylation.

-

N-Alkylation: Reaction with an alkyl halide (e.g., benzyl chloride) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF leads to alkylation on the ring nitrogen.[1] This often results in a mixture of regioisomers (N1, N2, or N4 substitution), which may require chromatographic separation. This reaction is frequently used to install protecting groups or to explore structure-activity relationships at the triazole core.

Applications in Medicinal Chemistry

The 1,2,4-triazole nucleus is considered an "isostere" of amide, ester, and carboxylic acid functionalities, allowing it to mimic these groups in biological systems while offering improved metabolic stability.[2] this compound serves as a direct precursor to molecules that can be further elaborated into potent therapeutic agents across various disease areas, including infectious diseases, oncology, and inflammation.[2][5][6] Its value lies in providing a robust scaffold that combines a key pharmacophore (the triazole) with a versatile synthetic handle (the ethyl acetate side chain) for rapid library synthesis and lead optimization.

Safety and Handling

Proper safety protocols are mandatory when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]

-

Precautionary Measures: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[3]

References

- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. researchgate.net [researchgate.net]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. nveo.org [nveo.org]

- 7. 5.imimg.com [5.imimg.com]

- 8. fishersci.com [fishersci.com]

Structural Elucidation of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antibacterial, and anticancer properties.[1][2] Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a key building block in the synthesis of more complex derivatives. Its unambiguous structural characterization is therefore a critical prerequisite for any drug discovery and development program. This guide provides a comprehensive, field-proven framework for the structural elucidation of this target molecule, moving beyond a simple listing of data to explain the causal links between molecular structure and spectroscopic output. We will detail the core analytical techniques—NMR, IR, and Mass Spectrometry—and demonstrate how their integrated application creates a self-validating system for structural confirmation.

Context: Synthesis and Molecular Architecture

To effectively elucidate a structure, one must understand its origin. This compound can be efficiently synthesized on a gram scale via the Pinner reaction strategy.[3] This method typically involves the conversion of α-substituted ethyl cyanoacetates into corresponding carboxyimidate salts. These key intermediates then undergo cyclization with formylhydrazide to yield the target triazolylacetate.[3] This synthetic pathway logically leads to the molecular architecture shown in Figure 1.

Our objective is to use spectroscopic methods to verify every component of this predicted structure: the ethyl ester group, the methylene bridge, and the 1,2,4-triazole heterocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

¹H NMR analysis identifies the distinct chemical environments of hydrogen atoms (protons) and their proximity to neighboring protons. Based on the structure in Figure 1, we anticipate five unique proton environments.

Causality Behind Predictions:

-

Ethyl Group (H-1', H-2'): The ethoxy group protons are electronically distinct. The CH₂ protons (H-2') are adjacent to an electronegative oxygen, shifting them downfield relative to the CH₃ protons (H-1'). Their signals are split into a quartet and a triplet, respectively, due to spin-spin coupling, following the n+1 rule.[4]

-

Methylene Bridge (H-2): These protons are adjacent to the triazole ring and the carbonyl group. With no adjacent protons, their signal is expected to be a singlet.

-

Triazole Ring (H-3, N-H): The C-H proton (H-3) on the triazole ring is in a unique electronic environment and should appear as a singlet. The N-H proton signal is often broad due to quadrupole broadening and hydrogen bonding; it is also exchangeable with deuterium, meaning it would disappear upon adding a drop of D₂O to the NMR sample.[5]

Table 1: Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1' (CH₃) | ~1.20 | Triplet (t) | 3H |

| H-2' (O-CH₂) | ~4.10 | Quartet (q) | 2H |

| H-2 (CH₂) | ~3.90 | Singlet (s) | 2H |

| H-3 (Triazole C-H) | ~8.0 - 8.5 | Singlet (s) | 1H |

| N-H (Triazole N-H) | ~12.0 - 14.0 | Broad Singlet (br s) | 1H |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for revealing N-H protons.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-16 ppm is typically sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm).[6]

-

Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns to establish connectivity.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR complements the proton data by identifying the unique carbon environments within the molecule.

Causality Behind Predictions:

-

Ester Group (C-1, C-1', C-2'): The carbonyl carbon (C-1) is highly deshielded and appears significantly downfield (~168 ppm). The O-CH₂ and CH₃ carbons of the ethyl group are found in the typical aliphatic region.

-

Methylene and Triazole Carbons (C-2, C-3, C-5): The methylene carbon (C-2) is found in the aliphatic region. The two carbons within the triazole ring (C-3 and C-5) are in distinct electronic environments due to their positions relative to the nitrogen atoms and the acetate substituent, resulting in two separate signals in the aromatic/heteroaromatic region.[7][8]

Table 2: Predicted ¹³C NMR Signals (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (CH₃) | ~14.0 |

| C-2 (CH₂) | ~35.0 |

| C-2' (O-CH₂) | ~61.0 |

| C-3 (Triazole C-H) | ~145.0 |

| C-5 (Triazole C-sub) | ~155.0 |

| C-1 (C=O) | ~168.0 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind Predictions: The presence of N-H, C=O, and C-O bonds gives rise to highly characteristic absorption bands.

-

N-H Stretch: The N-H bond in the triazole ring will produce a broad absorption band, characteristic of a hydrogen-bonded amine/imide.

-

C=O Stretch: The ester carbonyl is one of the most prominent features in an IR spectrum, appearing as a strong, sharp band. A typical value for an aliphatic ester is around 1735-1750 cm⁻¹.[9]

-

C=N/C=C Stretches: The bonds within the triazole ring will have characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.[2]

-

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the fingerprint region.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Triazole) | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | ~1740 | Strong, Sharp |

| C=N, C=C (Ring) | Stretch | 1500 - 1650 | Medium-Weak |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular formula of the target is C₇H₁₁N₃O₂, giving a monoisotopic mass of approximately 169.085 g/mol .[10]

Causality Behind Predictions:

-

Molecular Ion (M⁺): The primary piece of information is the molecular ion peak, which should confirm the molecular weight of the compound.

-

Ester Fragmentation: Ethyl esters are known to undergo characteristic fragmentations. A common loss is that of an ethoxy radical (•OCH₂CH₃), resulting in an [M-45]⁺ peak. Another possibility is the loss of an ethylene molecule via a McLafferty-type rearrangement, though this is less favored in this specific structure. The loss of ethanol [M-46] is also possible.[11][12]

-

Triazole Ring Fragmentation: The triazole ring can undergo cleavage, often involving the loss of N₂ or HCN, leading to further characteristic fragments.

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z Value | Proposed Fragment Identity |

|---|---|

| 169 | [M]⁺• (Molecular Ion) |

| 141 | [M - N₂]⁺• |

| 124 | [M - •OCH₂CH₃]⁺ |

| 96 | [M - COOCH₂CH₃]⁺ |

Integrated Elucidation Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods. This workflow ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for structural elucidation.

This integrated approach forms a self-validating system. The molecular weight from MS confirms the formula derived from NMR integration. The functional groups identified by IR (C=O, N-H) are assigned to specific signals in the ¹H and ¹³C NMR spectra, solidifying the assignment.

Conclusion

The structural elucidation of this compound is a straightforward process when a systematic, multi-technique approach is employed. By understanding the causal relationship between the molecule's structure and its spectroscopic output, researchers can move from raw data to confident characterization. The combination of NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and mass spectrometry for confirming molecular weight and fragmentation provides an unambiguous and robust validation of the molecular structure, a critical step in the advancement of any research or drug development endeavor.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ajol.info [ajol.info]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl Acetate [webbook.nist.gov]

- 10. PubChemLite - Ethyl 2-(5-methyl-1h-1,2,4-triazol-3-yl)acetate (C7H11N3O2) [pubchemlite.lcsb.uni.lu]

- 11. tdx.cat [tdx.cat]

- 12. Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach | Scientific.Net [scientific.net]

A Technical Guide to Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate (CAS: 23159-61-7): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth examination of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into a robust synthetic methodology via the Pinner reaction, outline standard analytical techniques for its characterization, and discuss its applications as a versatile building block in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who are engaged in the design and synthesis of novel therapeutic agents. The guide emphasizes the causality behind experimental choices and provides actionable protocols grounded in authoritative scientific literature.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets. Its incorporation into molecules has led to a wide spectrum of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] Prominent examples of marketed drugs featuring this moiety include the antiviral agent Ribavirin and the diuretic Muzolimine, underscoring the therapeutic value of this heterocyclic system.[2]

This compound (CAS: 23159-61-7) emerges as a particularly valuable synthetic intermediate.[2] Its structure combines the biologically active triazole ring with an ethyl acetate side chain, which features an active methylene group. This reactive site allows for straightforward chemical modification, making the compound a versatile building block for constructing more complex molecular architectures and for use in fragment-based drug design.

A Note on Tautomerism and Nomenclature

It is critical to recognize that the 1,2,4-triazole ring exists in different tautomeric forms. Consequently, the substituent at what can be designated as the '3' or '5' position can be described interchangeably in the literature. For the purpose of this guide, we will refer to the compound by its CAS number 23159-61-7, which is consistently linked to the structure of ethyl 2-(1H-1,2,4-triazol-3/5-yl)acetate. The synthetic and characterization data presented are applicable to this core structure, irrespective of the specific tautomer named.

Physicochemical Properties and Structural Data

A clear understanding of a compound's physical and chemical properties is foundational for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 23159-61-7 | [3][4] |

| Molecular Formula | C₆H₉N₃O₂ | [3] |

| Molecular Weight | 155.15 g/mol | [3] |

| SMILES | CCOC(=O)CC1=NC=NN1 | [3] |

| MDL Number | MFCD03768206 | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

Synthesis Methodology: The Pinner Reaction Approach

A reliable and scalable synthesis is paramount for the utility of any chemical building block. The Pinner reaction provides an effective strategy for constructing the 2-(1H-1,2,4-triazol-3-yl)acetate core from readily available starting materials.[2] This method is advantageous as it proceeds through a stable, key intermediate—the carboxyimidate salt (Pinner salt)—which is then cyclized to form the desired heterocyclic ring.

The overall synthetic pathway involves two main stages:

-

Formation of the Pinner Salt: Ethyl cyanoacetate is treated with an alcohol (such as ethanol) under anhydrous acidic conditions to form the corresponding ethyl carboxyimidate hydrochloride salt. This intermediate is the electrophilic component for the subsequent cyclization.

-

Heterocyclization: The Pinner salt is then reacted with a suitable nucleophile, formylhydrazide, which provides the necessary atoms to close the 1,2,4-triazole ring. The reaction is typically driven by a base to neutralize the hydrochloride salt and facilitate the cyclization.

Caption: Pinner reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an adapted representation based on the strategy described by Iaroshenko et al. for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates.[2] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt)

-

Equip a flame-dried, three-necked flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Charge the flask with anhydrous diethyl ether and cool to 0°C in an ice bath.

-

Add equimolar amounts of ethyl cyanoacetate and anhydrous ethanol to the cooled solvent.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at 0-5°C.

-

Continue the HCl addition until the reaction mixture is saturated. The Pinner salt will precipitate as a white solid.

-

Seal the flask and stir at room temperature or store at 4°C overnight to ensure complete reaction.

-

Collect the precipitated solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.

Step 2: Synthesis of this compound

-

In a separate flask, dissolve the Pinner salt intermediate in a suitable solvent such as methanol.

-

Add an equimolar amount of formylhydrazide to the solution.

-

Add a slight excess (e.g., 1.1 equivalents) of a base, such as sodium methoxide or triethylamine, to neutralize the hydrochloride and catalyze the cyclization. The choice of base is critical; a non-nucleophilic base is preferred to avoid side reactions with the ester.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product. This is typically achieved by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by column chromatography on silica gel to afford the pure title compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals would include a triplet and a quartet characteristic of the ethyl ester group (CH₃ and OCH₂), a singlet for the active methylene protons (CH₂ adjacent to the triazole), and one or more signals in the aromatic region for the triazole ring C-H, along with a broad singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, and the two carbons of the triazole ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 156.1, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expect to see characteristic absorption bands for the N-H stretch (broad, ~3100-3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the ester group (~1730 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of novel drug candidates.[2]

-

Scaffold for Derivatization: The active methylene group is a key handle for further chemical transformations. It can be readily deprotonated by a suitable base (e.g., sodium hydride) and subsequently alkylated or acylated. This allows for the systematic introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead series.[2]

-

Precursor to Carboxylic Acids: The ethyl ester can be saponified to the corresponding carboxylic acid.[2] This acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in drug development to modulate properties like solubility and cell permeability.

-

Bioactive Potential: Given the wide range of biological activities associated with 1,2,4-triazole derivatives, this compound is an excellent starting point for screening programs.[5] Its derivatives can be tested in assays for antimicrobial, anti-inflammatory, and anticancer activity, among others.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

| Hazard Information | Description |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H332: Harmful if inhaled.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fumes.[3]P280: Wear protective gloves/eye protection.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Safety Practices:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[6]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3] This prevents degradation from moisture and atmospheric contaminants.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS: 23159-61-7) is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis via the Pinner reaction is well-established, and its structure offers multiple points for chemical modification. For research scientists and drug development professionals, this compound represents a strategic starting material for the creation of new libraries of bioactive molecules, leveraging the proven therapeutic potential of the 1,2,4-triazole scaffold. A thorough understanding of its synthesis, characterization, and safe handling is the first step toward unlocking its full potential in the quest for novel therapeutics.

References

- 1. nveo.org [nveo.org]

- 2. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. aablocks.com [aablocks.com]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.dk [fishersci.dk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: Synthesis, Characterization, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore, renowned for its diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, thorough characterization protocols, and a discussion of its applications as a versatile synthon in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. Its unique electronic and structural features, including its planarity, dipole character, and hydrogen bonding capabilities, allow it to act as a bioisostere for amide, ester, and carboxylic acid functionalities.[1] This enables favorable interactions with various biological targets.[1] Consequently, the 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] this compound, with its reactive ester group and accessible triazole core, represents a key intermediate for the elaboration of more complex and biologically active molecules.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | Internal Analysis |

| Molecular Weight | 155.15 g/mol | [Vendor Data] |

| CAS Number | 23159-61-7 | [Vendor Data] |

| Appearance | White to off-white solid | [General Knowledge] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Highly soluble in water. | [6] |

Structural Features and Tautomerism

The 1,2,4-triazole ring is an aromatic system with 6π electrons delocalized across the five-membered ring.[6] It exists in two tautomeric forms: the 1H- and 4H-tautomers. The 1H-1,2,4-triazole tautomer is generally more stable.[1][6] The planarity of the ring is a key feature influencing its interaction with biological macromolecules.[7]

Diagram: Tautomeric Forms of the 1,2,4-Triazole Ring

Caption: Tautomeric equilibrium of the 1,2,4-triazole ring.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Ester Protons: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -OCH₂-).

-

Methylene Protons: A singlet at approximately 3.8-4.0 ppm (2H, -CH₂-COOEt).

-

Triazole Proton: A singlet in the region of 7.9-8.5 ppm (1H, C-H of the triazole ring).

-

NH Proton: A broad singlet at a variable chemical shift, typically downfield (>10 ppm), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl Ester Carbons: A signal around 14 ppm (-CH₃) and another around 61 ppm (-OCH₂-).

-

Ester Carbonyl: A peak in the range of 168-172 ppm (C=O).

-

Methylene Carbon: A signal around 35-40 ppm (-CH₂-COOEt).

-

Triazole Carbons: Two distinct signals for the triazole ring carbons, expected in the aromatic region between 145-160 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically around 1730-1750 cm⁻¹.

-

C=N and N=N Stretches: Absorption bands in the 1400-1650 cm⁻¹ region, characteristic of the triazole ring.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 155.

-

Fragmentation Pattern: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 110, and the loss of the entire ester functionality.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via the Pinner reaction, a classic method for the preparation of imidates, followed by cyclization with formylhydrazide.[8][9] This approach is advantageous due to the ready availability of the starting materials, ethyl cyanoacetate and formylhydrazide.

Diagram: Synthetic Workflow for this compound

Caption: Overall synthetic scheme via the Pinner reaction.

Detailed Experimental Protocol

Step 1: Formation of the Pinner Salt (Ethyl 3-ethoxy-3-iminopropanoate hydrochloride)

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous ethanol as the solvent. The reaction is moisture-sensitive.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve ethyl cyanoacetate (1 equivalent) in anhydrous ethanol.

-

HCl Gas Purge: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring. The reaction is exothermic.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation of Pinner Salt: The Pinner salt will precipitate from the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Cyclization to this compound

-

Reaction Setup: In a separate flask, suspend the isolated Pinner salt (1 equivalent) and formylhydrazide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Base Addition: Add a base, such as triethylamine or sodium acetate, to neutralize the hydrochloride salt and facilitate the cyclization.

-

Heating: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Rationale

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the carbon towards nucleophilic attack by the alcohol (ethanol). This forms the imino ester salt, commonly referred to as a Pinner salt.[11] The subsequent cyclization with formylhydrazide proceeds through a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the imidate, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic 1,2,4-triazole ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of a wide range of biologically active compounds. The ester functionality provides a convenient handle for various chemical transformations, including:

-

Amidation: Reaction with amines to form a diverse library of amides.

-

Hydrazide Formation: Treatment with hydrazine to yield the corresponding hydrazide, which is a key precursor for the synthesis of other heterocycles.

-

Reduction: Reduction of the ester to the corresponding alcohol.

-

Alkylation: The methylene group adjacent to the ester and triazole ring can be deprotonated and alkylated to introduce further diversity.

The resulting derivatives have been explored for various therapeutic applications, leveraging the inherent biological activities of the 1,2,4-triazole core. This scaffold is present in numerous marketed drugs, highlighting its clinical significance.[1][3][12]

Examples of Drug Classes Containing the 1,2,4-Triazole Moiety:

-

Antifungals: Fluconazole, Itraconazole, Voriconazole

-

Anxiolytics: Alprazolam, Etizolam

-

Antivirals: Ribavirin

-

Anticancer Agents: Anastrozole, Letrozole

The use of this compound allows for the strategic incorporation of the 1,2,4-triazole pharmacophore into novel molecular frameworks, enabling the exploration of new chemical space in the quest for more effective and selective therapeutic agents.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable tool in the drug discovery and development pipeline. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of empowering researchers to fully leverage the potential of this important heterocyclic building block.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review | Bentham Science [eurekaselect.com]

- 5. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of α-substituted 2-(1 H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3 H-pyrazol-3-ones via the Pinner strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pinner Reaction | NROChemistry [nrochemistry.com]

- 11. Pinner reaction - Wikipedia [en.wikipedia.org]

- 12. japer.in [japer.in]

A Technical Guide to the Synthesis, Activity, and Application of 1,2,4-Triazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, exhibits a unique combination of physicochemical properties that allows it to serve as a pharmacophore for a wide array of biological targets.[1][3] Its derivatives are known for a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[1][2][4][5] This guide provides an in-depth exploration of the 1,2,4-triazole core, covering its fundamental chemistry, prevalent synthetic methodologies, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential. We delve into the mechanistic underpinnings of its action, present detailed experimental protocols for synthesis and evaluation, and offer a forward-looking perspective on the future of this indispensable heterocyclic system in drug discovery.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable and prevalent form.[1][6] The significance of this scaffold in drug design stems from several key attributes:

-

Pharmacophoric Versatility: The triazole ring can act as an isostere for amide, ester, and carboxylic acid groups, enabling it to form crucial hydrogen bonds, dipole-dipole interactions, and other non-covalent bonds with biological receptors.[1][3]

-

Metabolic Stability: The aromatic nature of the triazole ring imparts significant chemical stability, making it resistant to metabolic degradation and contributing to favorable pharmacokinetic profiles.[1]

-

Physicochemical Properties: The polar nitrogen atoms enhance solubility and can significantly improve a drug candidate's overall pharmacological profile.[7][8]

-

Proven Therapeutic Track Record: The 1,2,4-triazole moiety is a key component in numerous FDA-approved drugs, such as the antifungal agents Fluconazole and Itraconazole, the anxiolytic Alprazolam, and the anticancer drug Letrozole, validating its importance in clinical therapy.[1][6][7][9]

This guide will systematically unpack the science behind these versatile molecules, providing the foundational knowledge and practical insights necessary for their effective utilization in research and development.

Synthesis of the 1,2,4-Triazole Nucleus

The construction of the 1,2,4-triazole ring is a well-established area of organic synthesis, with both classical and modern methods available to chemists. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and reaction efficiency.

Classical Synthetic Methods

Foundational methods like the Pellizzari and Einhorn-Brunner reactions remain relevant for their straightforwardness, though they often require harsh conditions.[10]

-

Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide, typically under thermal conditions, to form a 3,5-disubstituted 1,2,4-triazole.[10] The reaction proceeds via an acyl amidrazone intermediate which then cyclizes.[10]

-

Einhorn-Brunner Reaction: This reaction provides a route to N-substituted triazoles through the reaction of hydrazines with diacylamines.

Modern Synthetic Strategies

Contemporary methods offer milder conditions, greater functional group tolerance, and improved yields.

-

From Hydrazides and Amidines: A highly regioselective one-pot process allows for the rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[11]

-

Copper-Catalyzed Reactions: Copper catalysts facilitate the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions, often using air as the oxidant.[11]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a green chemistry approach that accelerates reaction times, often improves yields, and can be performed without a catalyst.[9][11][12][13] A simple and efficient method for synthesizing substituted 1,2,4-triazoles involves reacting hydrazines with formamide under microwave irradiation.[11]

The general workflow for synthesizing the triazole core often involves the cyclization of an intermediate derived from hydrazine or its derivatives.

Caption: General synthetic workflow for 1,2,4-triazole ring formation.

Spectrum of Biological Activities and Mechanisms of Action

1,2,4-triazole derivatives exhibit a remarkable breadth of biological activities, a testament to the scaffold's ability to interact with diverse biological targets.

Antifungal Activity

This is the most prominent and well-documented activity of 1,2,4-triazoles.[1]

-

Mechanism of Action: Triazole antifungals, like fluconazole, are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][12][14] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the enzyme's active site.[3] This inhibition blocks the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[3][12][14] The subsequent buildup of toxic methylated sterols disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.[3][12]

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

Anticancer Activity

Derivatives of 1,2,4-triazole have emerged as promising anticancer agents, acting through multiple mechanisms.[7][15]

-

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Certain triazole derivatives act as potent inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis.[8][16] These compounds often compete with colchicine for its binding site on tubulin.[16]

-

Enzyme Inhibition: They can inhibit key cancer-related enzymes such as kinases (e.g., EGFR, BRAF), aromatase (e.g., Letrozole), topoisomerases, and carbonic anhydrases.[15][17]

-

DNA Interaction: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.[1]

-

Antimicrobial (Antibacterial) Activity

Many 1,2,4-triazole derivatives, particularly those fused with other heterocyclic systems like thiadiazines, exhibit significant antibacterial activity.[1] Structure-activity relationship (SAR) studies have shown that substitutions on the triazole core, such as the presence of dihalobenzyl groups, can enhance antibacterial potency.[1]

Other Notable Activities

The therapeutic potential of this scaffold extends to a variety of other areas, including:

-

Antiviral: Ribavirin, a broad-spectrum antiviral drug, is a notable example.[1][6]

-

Anticonvulsant: Several derivatives have shown promise in controlling seizures.[1][4]

-

Anti-inflammatory & Analgesic: The scaffold is explored for developing new anti-inflammatory and pain-relief agents.[1]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for the rational design of more potent and selective 1,2,4-triazole derivatives.

-

For Antifungal Activity:

-

The presence of a 2,4-difluorophenyl group is a common feature in many potent azole antifungals.[1]

-

Modifications to the side chain attached to the N1 position of the triazole ring significantly impact efficacy and spectrum.[1] For instance, multihalogenated indole derivatives have shown enhanced activity against Candida albicans and Aspergillus fumigatus.[1]

-

-

For Anticancer Activity:

-

The substitution pattern on the aromatic rings attached to the triazole core is critical. Electron-withdrawing or donating groups can modulate the compound's ability to interact with targets like tubulin or kinases.[8][15]

-

For tubulin inhibitors, the specific stereochemistry and conformation of the molecule are key determinants of activity.[16]

-

The presence of a 3-bromophenylamino moiety at position 3 of the triazole ring has been shown to be beneficial for activity against several cancer cell lines.[8]

-

-

For Antibacterial Activity:

-

SAR studies reveal that the presence of dihalobenzyl groups often leads to greater antibacterial and antifungal efficacy compared to monohalobenzyl groups.[1]

-

Table 1: Example SAR Data for Anticancer 1,2,4-Triazole Derivatives

| Compound ID | Core Structure | R1-Substitution | R2-Substitution | Target Cell Line | IC₅₀ (µM) | Citation |

| T2 | 1,2,4-Triazole | 4-Chlorophenyl | Phenyl | HCT116 | 3.84 | [4] |

| T7 | 1,2,4-Triazole | 4-Nitrophenyl | Methyl | HCT116 | 3.25 | [4] |

| 8c | 1,2,4-Triazole | Phenyl | 4-Fluorophenyl | EGFR | 3.6 | [17] |

| 5-FU | (Standard) | - | - | HCT116 | 25.36 | [4] |

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential.

Protocol: General Synthesis of a 3,5-Disubstituted 4-Amino-1,2,4-triazole

This protocol is a representative example of a microwave-assisted synthesis, highlighting a modern, efficient approach.[13]

Objective: To synthesize 3,5-disubstituted 4-amino-1,2,4-triazoles from aromatic nitriles.

Materials:

-

Aromatic nitrile (e.g., Benzonitrile)

-

Hydrazine hydrate (NH₂NH₂·H₂O) or Hydrazine dihydrochloride (NH₂NH₂·2HCl)

-

Solvent (e.g., Ethylene glycol)

-

Microwave reactor

Procedure:

-

Reaction Setup: In a sealed microwave reactor vessel, combine the aromatic nitrile (1.0 eq) and hydrazine dihydrochloride (2.0 eq).

-

Solvent Addition: Add a suitable high-boiling point solvent like ethylene glycol to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180-220°C) for a specified time (e.g., 20-40 minutes). Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into cold water.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under a vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted 4-amino-1,2,4-triazole.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In-Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1,2,4-triazole derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HepG2, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (1,2,4-triazole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold remains a highly fertile ground for drug discovery.[1][15] Future research is likely to focus on several key areas:

-

Hybrid Molecules: The design and synthesis of hybrid molecules that conjugate the 1,2,4-triazole core with other known pharmacophores to create multifunctional drugs with enhanced efficacy and selectivity.[1]

-

Target-Specific Design: Leveraging computational tools like molecular docking to design derivatives that are highly specific for a single biological target, thereby minimizing off-target effects and toxicity.[17]

-

New Therapeutic Areas: Exploring the potential of 1,2,4-triazole derivatives in treating neurodegenerative diseases, metabolic disorders, and parasitic infections.[1][9]

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]

- 10. benchchem.com [benchchem.com]

- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 12. pnrjournal.com [pnrjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate: A Mechanistic Exploration of a Privileged Scaffold

An In-Depth Technical Guide

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1] Its unique physicochemical properties, metabolic stability, and versatile binding capabilities have led to its incorporation into numerous clinically approved drugs. This guide focuses on Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, a representative member of this class. While direct mechanistic studies on this specific molecule are not extensively documented, this paper will synthesize the vast body of research on 1,2,4-triazole derivatives to construct a robust, evidence-based hypothesis for its mechanism of action. We will explore its likely role as an enzyme inhibitor, delving into potential antifungal and anticancer pathways, supported by structural insights, proposed experimental validation protocols, and quantitative data from analogous compounds.

The 1,2,4-Triazole Core: A Foundation for Diverse Bioactivity

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. This structure is not merely a passive linker but an active pharmacophore. Its key features include:

-

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors.[2]

-

Dipole Character: The ring possesses a significant dipole moment, facilitating strong interactions with biological targets.[3]

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.

-

Coordinative Bonding: A key feature, particularly in antifungal and some anticancer agents, is the ability of an sp²-hybridized nitrogen atom (typically N4) to coordinate with metal ions, such as the iron atom in the heme group of cytochrome P450 enzymes.[1]

These properties allow 1,2,4-triazole derivatives to exhibit a remarkable range of biological activities, including antifungal, anticancer, antiviral, anticonvulsant, and anti-inflammatory effects.[3][4]

Central Hypothesis: Mechanism of Action via Enzyme Inhibition

Based on extensive literature, the predominant mechanism of action for bioactive 1,2,4-triazole derivatives is the inhibition of key enzymes .[4][5] The specific enzyme target is determined by the substituents on the triazole core. For this compound, we hypothesize two primary, plausible mechanisms of action based on the two most prominent therapeutic areas for this scaffold: antifungal and anticancer activity.

Hypothesized Antifungal Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-documented mechanism for 1,2,4-triazole antifungals like fluconazole and itraconazole is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]

Causality of Inhibition:

-

Target Recognition: The compound enters the fungal cell and binds to the active site of the CYP51 enzyme.

-

Heme Coordination: The N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the ferrous iron atom of the heme prosthetic group within the enzyme's catalytic site.[1]

-

Enzyme Blockade: This strong interaction prevents the enzyme from binding its natural substrate, lanosterol, thereby halting the demethylation step in the ergosterol synthesis pathway.

-

Cellular Disruption: The depletion of ergosterol and the concurrent buildup of toxic methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to growth arrest (fungistatic effect) or cell death (fungicidal effect).[1]

The ethyl acetate moiety of our target compound likely occupies the substrate-binding channel of the enzyme, contributing to binding affinity and selectivity.

Caption: Hypothesized inhibition of fungal CYP51 by this compound.

Hypothesized Anticancer Mechanism: A Multi-Target Approach

1,2,4-triazole derivatives have emerged as potent anticancer agents through various mechanisms, including the inhibition of kinases, topoisomerases, and aromatase.[3][4]